molecular formula C12H11N5O2 B2715733 5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415453-01-7

5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2715733
CAS No.: 2415453-01-7
M. Wt: 257.253
InChI Key: PYANLURUAOHBMV-UHFFFAOYSA-N
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Description

5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its fused ring system, which includes pyrazolo, pyrazin, and pyrrole moieties, making it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of pyrazole derivatives with suitable diketones or diesters can lead to the formation of the desired fused ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyrazole and pyrazin rings using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Mechanism of Action

The mechanism of action of 5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s fused ring system allows for strong interactions with biological macromolecules, enhancing its efficacy as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its unique combination of pyrazolo, pyrazin, and pyrrole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

5-pyrazolo[1,5-a]pyrazin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c18-11-7-5-16(6-8(7)12(19)15-11)10-9-1-2-14-17(9)4-3-13-10/h1-4,7-8H,5-6H2,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYANLURUAOHBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC=CN4C3=CC=N4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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